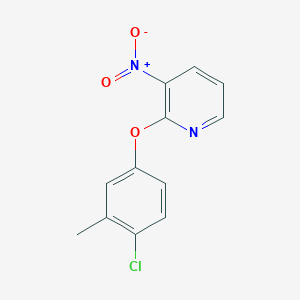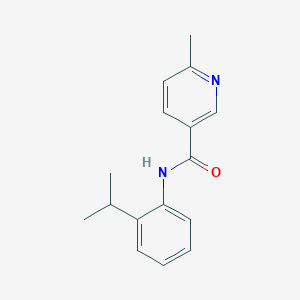
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of MP-10 involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. MP-10 has also been found to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
MP-10 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive performance and improve memory in animal models, as well as exhibit neuroprotective effects against oxidative stress and inflammation. MP-10 has also been found to modulate the activity of the immune system, suggesting potential applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MP-10 in lab experiments is its selective binding to the α7 nAChR, which allows for the study of the specific role of this receptor in cognitive function and memory. However, one limitation of using MP-10 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for the study of MP-10. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of MP-10. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MP-10 and its effects on other neurotransmitter systems.
Méthodes De Synthèse
MP-10 can be synthesized through a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with 2-bromo-2-phenylpropane-1,3-dione, followed by reduction and subsequent reaction with isopropylamine. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
MP-10 has been studied extensively for its potential applications in scientific research. It has been found to exhibit selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in cognitive function and memory. MP-10 has been shown to enhance cognitive performance and improve memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-7-15(14)18-16(19)13-9-8-12(3)17-10-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUCLUQWGQOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

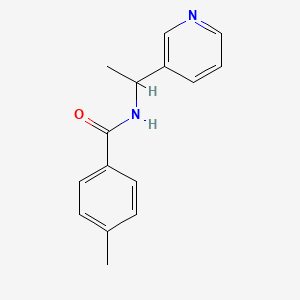
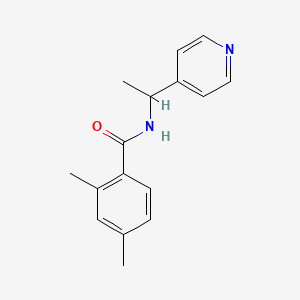
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)
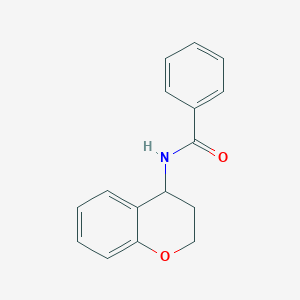
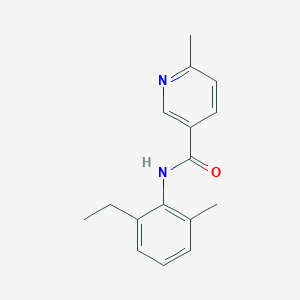
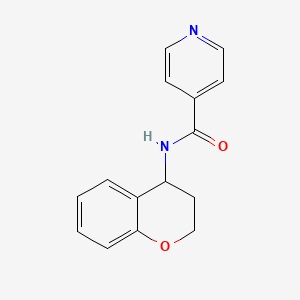
![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)
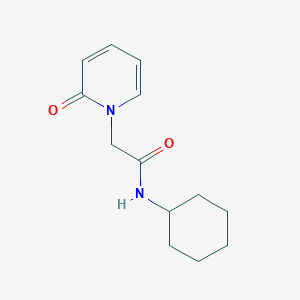
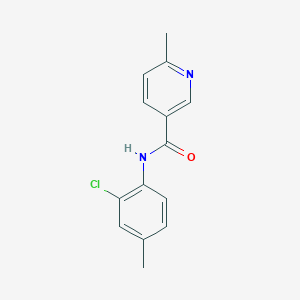
![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
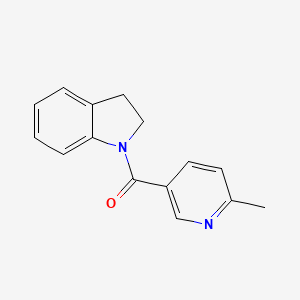
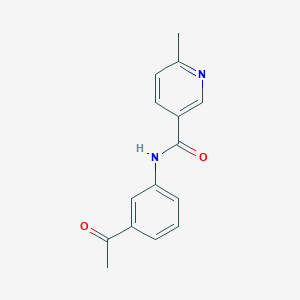
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
